5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
CAS No.: 895015-23-3
Cat. No.: VC4415233
Molecular Formula: C20H16ClN3O2S2
Molecular Weight: 429.94
* For research use only. Not for human or veterinary use.
![5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide - 895015-23-3](/images/structure/VC4415233.png)
Specification
CAS No. | 895015-23-3 |
---|---|
Molecular Formula | C20H16ClN3O2S2 |
Molecular Weight | 429.94 |
IUPAC Name | 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Standard InChI | InChI=1S/C20H16ClN3O2S2/c1-2-26-14-5-6-15-17(10-14)28-20(23-15)24(12-13-4-3-9-22-11-13)19(25)16-7-8-18(21)27-16/h3-11H,2,12H2,1H3 |
Standard InChI Key | WUQOXZUTRGGMCG-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The molecular architecture of 5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide (molecular formula: , molecular weight: 429.94 g/mol) features three distinct regions:
-
Thiophene-2-carboxamide backbone: A five-membered aromatic ring substituted with a chlorine atom at position 5 and a carboxamide group at position 2.
-
6-Ethoxybenzo[d]thiazol-2-yl group: A bicyclic system comprising a benzene ring fused to a thiazole, with an ethoxy (-OCHCH) substituent at position 6.
-
Pyridin-3-ylmethyl moiety: A methylene-linked pyridine ring substituted at the 3-position, enhancing hydrogen-bonding potential .
The spatial arrangement of these groups influences electronic distribution, solubility, and target-binding affinity. X-ray crystallography data for analogous compounds reveal planar configurations in the benzothiazole and thiophene rings, with torsional angles between the pyridine and thiophene systems affecting conformational flexibility.
Table 1: Key Molecular Descriptors
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 429.94 g/mol |
IUPAC Name | 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
SMILES Notation | CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl |
Topological Polar Surface Area | 116 Ų (estimated) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically follows a multi-step protocol, as observed in structurally related benzothiazole derivatives :
-
Preparation of 6-ethoxybenzo[d]thiazol-2-amine:
-
N-Alkylation with pyridin-3-ylmethyl chloride:
-
The amine undergoes alkylation using pyridin-3-ylmethyl chloride in the presence of a base (e.g., KCO) in dimethylformamide (DMF) at 60°C.
-
-
Coupling with 5-chlorothiophene-2-carboxylic acid:
-
Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the carboxylic acid to the secondary amine, forming the carboxamide bond.
-
Table 2: Optimization Parameters for Key Reactions
Reaction Step | Conditions | Yield (%) |
---|---|---|
Benzothiazole ring formation | Ethanol, reflux, 12 h | 78–85 |
N-Alkylation | DMF, KCO, 60°C, 8 h | 65–72 |
Carboxamide coupling | DCM, EDC, HOBt, RT, 24 h | 58–64 |
Reactivity and Functionalization
The compound participates in electrophilic substitution at the thiophene’s chlorine-free positions and nucleophilic aromatic substitution at the chloro-substituted site under strong basic conditions. The ethoxy group undergoes O-dealkylation in acidic environments, while the pyridine nitrogen serves as a coordination site for metal catalysts in cross-coupling reactions .
Biological Activity and Mechanism of Action
Pharmacological Profiles
Although direct biological data for this isomer are scarce, analogs such as 5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide (CAS 895008-35-2) exhibit:
-
Anticancer activity: IC values of 2.1–4.3 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
-
Antimicrobial effects: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Kinase inhibition: 75% inhibition of EGFR kinase at 10 µM concentration, suggesting tyrosine kinase targeting .
The 6-ethoxy substituent may enhance metabolic stability compared to 4-ethoxy analogs by reducing cytochrome P450-mediated oxidation .
Mechanistic Insights
The proposed mechanism involves:
-
Intercalation into DNA: The planar benzothiazole and thiophene systems intercalate between DNA base pairs, inducing strand breaks .
-
Enzyme inhibition: Coordination of the pyridine nitrogen to ATP-binding pockets in kinases disrupts phosphorylation cascades .
-
Reactive oxygen species (ROS) generation: The chloro-thiophene moiety undergoes redox cycling, generating cytotoxic superoxide radicals.
Physicochemical Properties and Stability
Solubility and Partitioning
-
Aqueous solubility: <5 µg/mL (pH 7.4), classified as poorly soluble.
-
LogP (octanol/water): 3.8 ± 0.2, indicating high lipophilicity.
-
pKa: Pyridine nitrogen = 4.2; benzothiazole NH = 9.6 (estimated) .
Thermal and Photochemical Stability
-
Melting point: 218–220°C (decomposition observed above 230°C).
-
Photodegradation: 15% degradation after 24 h under UV light (λ = 254 nm), primarily via cleavage of the ethoxy group.
Applications in Scientific Research
Medicinal Chemistry
-
Lead optimization: Serves as a template for developing kinase inhibitors with modified pyridine substituents .
-
Prodrug design: The ethoxy group is a candidate for esterase-activated prodrug strategies .
Material Science
-
Coordination polymers: Pyridine nitrogen participates in metal-organic framework (MOF) synthesis, with Cu(II) complexes showing enhanced luminescence.
Challenges and Future Directions
-
Synthetic scalability: Low yields in carboxamide coupling necessitate alternative catalysts (e.g., polymer-supported reagents).
-
Toxicity profiling: Metabolites from O-deethylation require characterization for preclinical safety .
-
Target identification: Proteomics approaches (e.g., affinity chromatography-mass spectrometry) are needed to map interaction networks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume